molecular formula C18H19ClN2O2 B268521 N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide

N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide

Cat. No. B268521
M. Wt: 330.8 g/mol
InChI Key: ZDLYSAQRSPYZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which have been shown to modulate various physiological and pathological processes.

Mechanism of Action

N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide acts as a competitive antagonist of the TRPV1 channel, which is a member of the TRP family of ion channels. TRPV1 channels are activated by various stimuli, including heat, capsaicin, and acid, and are involved in the regulation of pain perception, inflammation, and thermoregulation. N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide blocks the activation of TRPV1 channels by binding to the channel pore, thereby preventing the influx of cations into the cell.
Biochemical and Physiological Effects
N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its analgesic properties, N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and substance P, which are involved in pain signaling. N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide has also been shown to have anti-inflammatory effects, which may be due to its ability to block the activation of TRPV1 channels.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide has several advantages for use in lab experiments. It is a selective TRPV1 antagonist, which means that it can be used to study the specific role of TRPV1 channels in various physiological processes. N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is also relatively stable and can be easily synthesized in the lab. However, one limitation of N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide. One area of interest is the development of new analgesic drugs based on N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide and other TRPV1 antagonists. Another potential application of N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide is in the treatment of inflammatory disorders, such as arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the role of TRPV1 channels in various physiological processes and to identify other potential therapeutic targets within the TRP channel family.

Synthesis Methods

N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 3-aminobenzoic acid, followed by the reaction with sec-butylamine. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its role in pain management. N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide has been shown to selectively block the TRPV1 channel, which is involved in the perception of pain. This makes N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide a potential candidate for the development of new analgesic drugs.

properties

Product Name

N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide

Molecular Formula

C18H19ClN2O2

Molecular Weight

330.8 g/mol

IUPAC Name

N-butan-2-yl-3-[(4-chlorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19ClN2O2/c1-3-12(2)20-18(23)14-5-4-6-16(11-14)21-17(22)13-7-9-15(19)10-8-13/h4-12H,3H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

ZDLYSAQRSPYZEK-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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